molecular formula C15H16N2O B2745212 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 1307387-08-1

1-cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B2745212
CAS RN: 1307387-08-1
M. Wt: 240.306
InChI Key: CUNLMBQOMSRAGD-UHFFFAOYSA-N
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Description

1-cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C15H16N2O . It has a molecular weight of 240.3 . The compound is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H16N2O/c18-11-13-10-16-17 (14-8-4-5-9-14)15 (13)12-6-2-1-3-7-12/h1-3,6-7,10-11,14H,4-5,8-9H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Characterization

Researchers have focused on the synthesis and characterization of pyrazole derivatives due to their significant potential in pharmaceutical and material sciences. For instance, the synthesis of novel chitosan Schiff bases based on heterocyclic moieties like pyrazole derivatives has been reported. These compounds have been characterized by various methods including FTIR, NMR, and X-ray diffraction, highlighting their potential in antimicrobial applications (Hamed et al., 2020).

Antimicrobial Activity

The antimicrobial activity of pyrazole-derived compounds has been a significant area of interest. For example, synthesized pyrazole derivatives have shown activity against a range of bacteria and fungi. The biological activity of these compounds has been screened, revealing their potential as antimicrobial agents. The variation in antimicrobial activity among different derivatives suggests the influence of molecular structure on biological efficacy (Hamed et al., 2020).

Crystallography and Material Science

Crystallographic studies have provided insight into the molecular structure of pyrazole derivatives, facilitating the exploration of their physical properties and potential applications in material science. The characterization of these compounds through X-ray diffraction methods has revealed detailed structural information, essential for understanding their interaction mechanisms and potential applications in designing new materials (Cunjin Xu & Yan-Qin Shi, 2011).

Antioxidant and Anti-inflammatory Activity

The exploration of antioxidant and anti-inflammatory properties of pyrazole derivatives has been conducted, indicating their potential in medicinal chemistry. The synthesis of specific pyrazole carbaldehyde derivatives and their evaluation for these activities have shown promising results, suggesting their applicability in developing new therapeutic agents (Bono Naga Sudha et al., 2021).

Fluorescence and Photophysical Properties

The study of photophysical properties of pyrazole derivatives, including fluorescence, has revealed their potential in developing new fluorescent dyes and materials. The impact of specific substituents on the absorption and emission characteristics of these compounds has been investigated, offering insights into their application in sensing and optical materials (S. Patil et al., 2010).

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

1-cyclopentyl-5-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c18-11-13-10-16-17(14-8-4-5-9-14)15(13)12-6-2-1-3-7-12/h1-3,6-7,10-11,14H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNLMBQOMSRAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=C(C=N2)C=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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